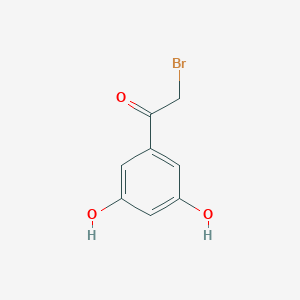

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

Beschreibung

The exact mass of the compound 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-bromo-1-(3,5-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3,10-11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXKAYZEXYAYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373639 | |

| Record name | 2-bromo-1-(3,5-dihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62932-92-7 | |

| Record name | 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62932-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-bromo-1-(3,5-dihydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062932927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-bromo-1-(3,5-dihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(3,5-dihydroxyphenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the bronchodilator terbutaline. This document details its chemical properties, synthesis protocols, and the biological context of its primary downstream application. All quantitative data is presented in structured tables, and experimental methodologies are described in detail. Visual diagrams generated using the DOT language are provided to illustrate the synthetic workflow and the relevant biological signaling pathway.

Chemical Identity and Properties

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a substituted acetophenone that serves as a crucial building block in organic synthesis.

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 62932-92-7 | [1][2] |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | [1] |

| Synonyms | Terbutaline Impurity 12 | [1] |

| Storage Temperature | -20°C | |

| Appearance | Not explicitly stated in search results, but likely a solid | |

| Solubility | Soluble in organic solvents like chloroform and ethanol | [Based on synthesis protocols] |

Synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

The synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is most prominently achieved through the bromination of a protected derivative of 3,5-dihydroxyacetophenone. An alternative, more direct method has also been reported.

Experimental Protocol 1: Bromination of 3,5-Diacetoxyacetophenone followed by Deprotection

This method involves the protection of the hydroxyl groups of 3,5-dihydroxyacetophenone as acetates, followed by bromination and subsequent deprotection.

Step 1: Hydroxyl Protection (Acetylation) of 3,5-Dihydroxyacetophenone

-

This initial step, while not detailed in the provided search results for the synthesis of the title compound, is a standard procedure in organic chemistry. Typically, 3,5-dihydroxyacetophenone would be reacted with an acetylating agent like acetic anhydride in the presence of a catalyst.

Step 2: Bromination of 3,5-Diacetoxyacetophenone

-

Dissolve 3,5-diacetoxyacetophenone (1.02 kg, 5 mol) in 5 L of chloroform.

-

At 25°C, add bromine (840 g, 5.25 mol) dropwise over approximately 2.5 hours.

-

After the addition is complete, add 2.5 L of a 10% sodium carbonate solution and stir for 15 minutes.

-

Allow the layers to separate and wash the lower organic phase with water.

-

Evaporate the chloroform under reduced pressure at 40°C.

Step 3: Deprotection of the Acetyl Groups

-

To the residue from the previous step, add 5 L of ethanol and hydrobromic acid (1.01 kg, 12.5 mol).

-

Reflux the mixture under a nitrogen atmosphere for 30 minutes.

-

After reflux, distill off the solvent under reduced pressure at 40°C to yield 2-bromo-1-(3,5-dihydroxyphenyl)ethanone.

Experimental Protocol 2: Direct Bromination using Cupric Bromide

A more direct route involves the treatment of 3,5-dihydroxyacetophenone with cupric bromide.

-

Treat 3,5-dihydroxyacetophenone with cupric bromide.

-

Conduct the reaction in boiling ethyl acetate for 2.5 hours.

-

Further details on the work-up and purification were not available in the search results.

Application in the Synthesis of Terbutaline

The primary utility of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is as a precursor in the synthesis of terbutaline, a selective β2-adrenergic receptor agonist. The synthesis generally proceeds through the reaction of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone with a protected amine, followed by reduction and deprotection steps.

Biological Context: The Terbutaline Signaling Pathway

As 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is primarily a synthetic intermediate, it does not have a well-characterized biological activity of its own. However, its end-product, terbutaline, is a potent bronchodilator used in the treatment of asthma. Terbutaline functions as a selective agonist for β2-adrenergic receptors.

Terbutaline exerts its therapeutic effects by activating the β2-adrenergic receptor, a G-protein coupled receptor. This activation initiates a signaling cascade that leads to the relaxation of smooth muscles in the airways.

Mechanism of Action of Terbutaline:

-

Receptor Binding: Terbutaline binds to and activates β2-adrenergic receptors on the surface of airway smooth muscle cells.[3][4]

-

G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

-

Adenylate Cyclase Activation: The activated Gs-protein then stimulates the enzyme adenylyl cyclase.[3][5]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][5]

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).[3]

-

Smooth Muscle Relaxation: PKA then phosphorylates various intracellular proteins, which results in a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, leading to bronchodilation.[3]

This pathway highlights the pharmacological importance of synthesizing terbutaline, for which 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a key precursor.

Safety and Handling

Conclusion

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a valuable chemical intermediate with a well-defined role in the synthesis of the important pharmaceutical, terbutaline. While the compound itself is not known for its biological activity, its synthesis is a critical step in the production of a drug that relies on the β2-adrenergic signaling pathway to alleviate bronchospasm. The synthetic protocols outlined in this guide provide a basis for its preparation, and the biological context of its end-product underscores its significance in medicinal chemistry and drug development. Researchers working with this compound should adhere to strict safety measures due to the potential hazards associated with α-bromoacetophenones.

References

- 1. 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone | LGC Standards [lgcstandards.com]

- 2. 62932-92-7|2-Bromo-1-(3,5-dihydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 3. What is the mechanism of Terbutaline Sulfate? [synapse.patsnap.com]

- 4. Terbutaline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. droracle.ai [droracle.ai]

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a brominated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a dihydroxyphenyl group, makes it a valuable precursor for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on presenting data in a clear and accessible format for scientific professionals.

Chemical and Physical Properties

While comprehensive experimental data for 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is not widely available in the literature, the following table summarizes its key identifiers and theoretical properties. It is important to note that physical properties such as melting and boiling points for this specific isomer are not consistently reported and data for other isomers should not be used interchangeably.

| Property | Value | Source |

| CAS Number | 62932-92-7 | [1] |

| Molecular Formula | C₈H₇BrO₃ | [2] |

| Molecular Weight | 231.04 g/mol | [2] |

| SMILES | O=C(CBr)c1cc(O)cc(O)c1 | N/A |

| InChI | InChI=1S/C8H7BrO3/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3,10-11H,4H2 | [2] |

Synthesis Protocols

The synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone has been described via different routes. Below are detailed experimental protocols for two common methods.

Synthesis from 3,5-Diacetoxyacetophenone

This protocol follows a two-step process involving bromination followed by deprotection of the acetyl groups.

Experimental Protocol:

-

Bromination: Dissolve 3,5-diacetoxyacetophenone in a suitable solvent.

-

Add a brominating agent (e.g., N-bromosuccinimide or bromine) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Deprotection: Add a solution of hydrobromic acid in a suitable solvent (e.g., acetic acid).

-

Heat the mixture to reflux to facilitate the removal of the acetyl protecting groups.

-

After cooling, the product can be isolated by extraction and purified by crystallization or chromatography.

Synthesis from 3,5-Dihydroxyacetophenone

This method involves the direct bromination of 3,5-dihydroxyacetophenone.

Experimental Protocol:

-

Dissolve 3,5-dihydroxyacetophenone in a suitable solvent such as ethyl acetate.

-

Add cupric bromide (CuBr₂) to the solution.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the copper salts.

-

The filtrate is then concentrated, and the crude product is purified, typically by column chromatography, to yield 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone.[1]

Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and purification of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone.

Caption: General workflow for the synthesis and purification of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone.

Applications in Synthesis

The primary documented application of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is as a key intermediate in the synthesis of bronchodilators, particularly terbutaline and its analogs.[1][2] The following diagram illustrates this synthetic relationship.

Caption: Synthetic pathway from 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone to Terbutaline.

Biological Activity

Currently, there is a lack of published data on the specific biological activities of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone itself. Its significance in the scientific literature is predominantly as a synthetic precursor. Further research is required to elucidate any potential pharmacological effects or mechanisms of action of this compound.

Conclusion

References

An In-depth Technical Guide to 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone, a key chemical intermediate in pharmaceutical synthesis. The document details its molecular structure, physicochemical properties, and established experimental protocols for its synthesis and subsequent use. A significant focus is placed on its pivotal role as a precursor in the manufacturing of the bronchodilator drug, terbutaline. While the direct biological activity of this compound is not extensively documented, its synthetic utility is of high interest to professionals in drug development and organic chemistry. This guide consolidates available data, presents detailed experimental methodologies, and visualizes the synthetic pathways to facilitate further research and application.

Molecular Structure and Properties

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone, with the CAS number 62932-92-7, is an aromatic ketone characterized by a bromoacetyl group attached to a dihydroxylated phenyl ring.[1] The strategic placement of the hydroxyl groups at the 3 and 5 positions, meta to the bromoacetyl substituent, is crucial for its role in the synthesis of specific pharmaceutical compounds.[2]

Chemical Structure

The molecular structure of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is presented below:

Molecular Formula: C₈H₇BrO₃[1]

Canonical SMILES: C1=C(C=C(C=C1O)O)C(=O)CBr

InChI Key: WUXKAYZEXYAYIT-UHFFFAOYSA-N

Physicochemical Data

Quantitative data for 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is not widely available in peer-reviewed literature. The following table summarizes the available information from chemical suppliers and databases. It is important to note that some of this data may be predicted and not experimentally verified. Data for the isomeric compound, 2-bromo-1-(2,4-dihydroxyphenyl)ethanone, is included for comparison.

| Property | Value (for 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone) | Value (for 2-bromo-1-(2,4-dihydroxyphenyl)ethanone) | Reference |

| Molecular Weight | 231.04 g/mol | 231.04300 g/mol | [1] |

| CAS Number | 62932-92-7 | 2491-39-6 | [1][3] |

| Melting Point | Not available | 128-132 °C (lit.) | [3][4] |

| Boiling Point | Not available | 358.8 °C at 760 mmHg | [4] |

| Flash Point | Not available | 185 °C | [4] |

| Density | Not available | 1.301 g/cm³ | [4] |

Note: The lack of extensive experimental data for the 3,5-dihydroxy isomer highlights an area for further analytical investigation.

Synthesis and Experimental Protocols

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is primarily synthesized from 3,5-dihydroxyacetophenone. The following sections detail the experimental procedures for its preparation and its subsequent conversion in a multi-step drug synthesis.

Synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

A common method for the synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone involves the bromination of 3,5-dihydroxyacetophenone.

Experimental Protocol: Bromination of 3,5-Dihydroxyacetophenone

-

Reagents: 3,5-dihydroxyacetophenone, cupric bromide, ethyl acetate.

-

Procedure: 3,5-dihydroxyacetophenone is treated with cupric bromide in boiling ethyl acetate. The reaction mixture is refluxed for approximately 2.5 hours to yield 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone.[2]

-

Purification: Further purification details are not extensively specified in the available literature but would typically involve filtration to remove copper(I) bromide, followed by washing of the organic phase and solvent evaporation. Recrystallization from a suitable solvent system would likely be employed to obtain the purified product.

The following diagram illustrates the workflow for the synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone.

Application in the Synthesis of Terbutaline

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a crucial intermediate in the synthesis of terbutaline, a selective β2-adrenergic agonist used as a bronchodilator.[2] The synthesis involves a multi-step process starting from the protection of the hydroxyl groups of 3,5-dihydroxyacetophenone, followed by bromination, deprotection, reduction, and condensation with tert-butylamine.

Experimental Protocol: Synthesis of Terbutaline Sulfate from 3,5-Dihydroxyacetophenone

This protocol is a multi-step synthesis where the formation of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a key intermediate step.

-

Hydroxyl Protection: 3,5-dihydroxyacetophenone is reacted with acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 3,5-diacetoxyacetophenone.

-

Bromination and Deprotection: The resulting 3,5-diacetoxyacetophenone undergoes a bromination reaction, followed by the removal of the acetyl protecting groups to yield 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone.

-

Carbonyl Reduction: The ketone group of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is then reduced to a secondary alcohol using a reducing agent such as potassium borohydride or sodium borohydride in ethanol or methanol. This step yields 2-bromo-1-(3,5-dihydroxyphenyl)ethanol.

-

Condensation and Salt Formation: The final step involves the condensation of 2-bromo-1-(3,5-dihydroxyphenyl)ethanol with tert-butylamine, followed by salt formation with sulfuric acid to produce terbutaline sulfate.

The logical relationship of this multi-step synthesis is depicted in the following diagram.

Biological Context and Signaling Pathways

There is currently no available scientific literature detailing the direct biological activity or interaction with signaling pathways of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone. Its significance in a biological context is primarily derived from its role as a precursor to the pharmacologically active molecule, terbutaline.

Terbutaline functions as a selective beta-2 adrenergic receptor agonist. Its therapeutic effect in the treatment of asthma and other bronchospastic conditions is achieved through the activation of the β2-adrenergic signaling pathway in bronchial smooth muscle cells.

The Terbutaline Signaling Pathway (as the end-product):

-

Receptor Binding: Terbutaline binds to β2-adrenergic receptors on the surface of bronchial smooth muscle cells.

-

G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing relaxation of the bronchial smooth muscle, resulting in bronchodilation.

The following diagram illustrates this signaling cascade.

Conclusion

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a molecule of significant interest in the field of pharmaceutical synthesis. While its direct biological effects remain uncharacterized, its role as a key intermediate in the production of terbutaline underscores its importance in drug development. This guide has provided a consolidated resource on its molecular structure, available physicochemical properties, and detailed synthetic protocols. The visualization of the synthetic workflows and the signaling pathway of its end-product aims to provide a clear and comprehensive understanding for researchers and scientists. Further investigation into the experimental properties and potential bioactivity of this compound could open new avenues for its application.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone from 3,5-dihydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone, a valuable intermediate in the preparation of various pharmaceutical compounds, from the starting material 3,5-dihydroxyacetophenone. Due to the chemical nature of the substrate, two primary synthetic strategies are discussed: a direct α-bromination and a more controlled three-step sequence involving protection, bromination, and deprotection. This document details the experimental protocols, presents quantitative data in structured tables for clear comparison, and includes logical diagrams to illustrate the chemical pathways and workflows.

Introduction and Strategic Overview

The synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone presents a notable challenge in regioselectivity. The target is the selective bromination at the α-carbon of the ethanone group. However, the presence of two hydroxyl groups on the phenyl ring strongly activates the aromatic system towards electrophilic substitution. This inherent reactivity can lead to undesired side reactions, primarily the bromination of the aromatic ring.

To address this, two main synthetic routes are considered:

-

Direct α-Bromination: This approach involves the direct reaction of 3,5-dihydroxyacetophenone with a brominating agent. This method is atom-economical but often requires specific reagents and carefully controlled conditions to favor α-bromination over aromatic substitution.

-

Protection-Bromination-Deprotection Sequence: This is a more robust and often higher-yielding strategy. It involves three key stages:

-

Protection: The phenolic hydroxyl groups are converted into a less activating functional group, typically esters (acetates), to deactivate the aromatic ring towards electrophilic attack.

-

α-Bromination: The protected intermediate, 3,5-diacetoxyacetophenone, is then selectively brominated at the α-position.

-

Deprotection: The protecting groups are removed to yield the final product, 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone.

-

This guide will provide detailed methodologies for both approaches, allowing researchers to select the most suitable method based on their specific requirements for yield, purity, and available resources.

Direct α-Bromination of 3,5-dihydroxyacetophenone

Direct α-bromination of 3,5-dihydroxyacetophenone can be achieved with high selectivity using specific reagents like copper(II) bromide. This method avoids the additional steps of protection and deprotection.

Experimental Protocol: Direct Bromination with Copper(II) Bromide

This protocol is adapted from established methods for the selective α-bromination of hydroxyacetophenones.

Materials and Reagents:

-

3,5-dihydroxyacetophenone

-

Copper(II) bromide (CuBr₂)

-

Ethyl acetate

-

Chloroform

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a suspension of copper(II) bromide (2.0 equivalents) in a 1:1 mixture of chloroform and ethyl acetate.

-

Add 3,5-dihydroxyacetophenone (1.0 equivalent) to the suspension.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the evolution of hydrogen bromide gas and a color change of the solid from the black of CuBr₂ to the white of copper(I) bromide.

-

After the reaction is complete (typically indicated by TLC or the disappearance of the starting material), cool the reaction mixture to room temperature.

-

Filter the mixture to remove the insoluble copper(I) bromide.

-

The filtrate, containing the desired product, is then concentrated under reduced pressure to yield the crude 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data: Direct Bromination

| Parameter | Value/Description |

| Starting Material | 3,5-dihydroxyacetophenone |

| Brominating Agent | Copper(II) bromide |

| Solvent | Chloroform/Ethyl acetate (1:1) |

| Reaction Time | 2.5 hours[1] |

| Temperature | Reflux |

| Reported Yield | Not explicitly reported for this specific substrate, but this method is known for high selectivity. |

Protection-Bromination-Deprotection Sequence

This three-step approach offers better control over the reaction and generally results in higher purity of the final product.

Step 1: Protection of Hydroxyl Groups (Acetylation)

The first step is the acetylation of the phenolic hydroxyl groups of 3,5-dihydroxyacetophenone to form 3,5-diacetoxyacetophenone.

Materials and Reagents:

-

3,5-dihydroxyacetophenone

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 3,5-dihydroxyacetophenone (1.0 equivalent) in pyridine or a mixture of dichloromethane and a base like triethylamine.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (2.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by adding water or 1M HCl.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,5-diacetoxyacetophenone.

-

The crude product can be purified by recrystallization if necessary.

| Parameter | Value/Description |

| Starting Material | 3,5-dihydroxyacetophenone |

| Reagent | Acetic anhydride |

| Base/Catalyst | Pyridine or Triethylamine |

| Solvent | Dichloromethane (optional) |

| Reaction Time | 2-4 hours |

| Temperature | 0 °C to Room Temperature |

| Reported Yield | Typically high (can approach quantitative) |

Step 2: α-Bromination of 3,5-diacetoxyacetophenone

The protected intermediate is then brominated at the α-carbon of the ethanone group.

Materials and Reagents:

-

3,5-diacetoxyacetophenone

-

N-Bromosuccinimide (NBS)

-

Glacial acetic acid

-

Benzoyl peroxide (optional, as a radical initiator)

-

Dichloromethane

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-diacetoxyacetophenone (1.0 equivalent) in glacial acetic acid.

-

Add N-Bromosuccinimide (1.2 equivalents) to the stirred solution. A catalytic amount of benzoyl peroxide can be added if a radical pathway is desired.

-

Heat the reaction mixture to 80°C and maintain this temperature for 2-4 hours.[2]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

Extract the aqueous mixture with dichloromethane (3 times).

-

Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-1-(3,5-diacetoxyphenyl)ethanone.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water).

| Parameter | Value/Description |

| Starting Material | 3,5-diacetoxyacetophenone |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | Glacial Acetic Acid |

| Reaction Time | 2-4 hours[2] |

| Temperature | 80°C[2] |

| Reported Yield | High |

Step 3: Deprotection (Hydrolysis) of Acetyl Groups

The final step is the removal of the acetyl protecting groups to yield 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone.

Materials and Reagents:

-

2-bromo-1-(3,5-diacetoxyphenyl)ethanone

-

Hydrobromic acid in ethanol (or other acidic conditions)

-

Ethanol

-

Water

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate

Procedure:

-

Dissolve 2-bromo-1-(3,5-diacetoxyphenyl)ethanone in an alcoholic solvent such as ethanol.

-

Add a solution of hydrobromic acid in ethanol.

-

Stir the reaction mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

-

After completion, neutralize the reaction mixture with a base such as sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone.

-

Purify by recrystallization if necessary.

| Parameter | Value/Description |

| Starting Material | 2-bromo-1-(3,5-diacetoxyphenyl)ethanone |

| Reagent | Hydrobromic acid in ethanol |

| Solvent | Ethanol |

| Reaction Time | Varies, requires monitoring |

| Temperature | Room Temperature to mild heating |

| Reported Yield | High |

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Figure 1: Synthetic pathways to 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone.

Experimental Workflows

Figure 2: Experimental workflow for the protection-bromination-deprotection sequence.

Conclusion

The synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone from 3,5-dihydroxyacetophenone can be successfully achieved through two primary routes. The direct bromination using copper(II) bromide offers a quicker, more atom-economical pathway. However, the three-step protection-bromination-deprotection sequence, while longer, provides a more controlled and often more reliable method to achieve a high-purity product by mitigating the issue of undesired aromatic substitution. The choice of synthetic route will depend on the specific needs of the researcher, including considerations of yield, purity, scalability, and available reagents. The detailed protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively synthesize this important pharmaceutical intermediate.

References

Spectroscopic Profile of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry. Its chemical structure, featuring a brominated acetyl group attached to a dihydroxyphenyl ring, makes it a versatile reagent. A thorough understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural confirmation in synthetic processes. This technical guide provides a summary of the available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone, along with detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone |

| CAS Number | 62932-92-7 |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| Appearance | (Predicted) Off-white to pale yellow solid |

| Melting Point | (Not available) |

| Boiling Point | (Not available) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons adjacent to the carbonyl and bromine, and the hydroxyl protons.

-

Aromatic Protons (Ar-H): The three protons on the phenyl ring are expected to appear in the range of δ 6.5-7.5 ppm. Due to the substitution pattern, two of the protons will be equivalent, and one will be unique, likely resulting in two distinct signals. The multiplicity will depend on the coupling constants between them.

-

Methylene Protons (-CH₂Br): The two protons of the bromomethyl group are expected to appear as a singlet in the range of δ 4.0-5.0 ppm.

-

Hydroxyl Protons (-OH): The two hydroxyl protons will likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is typically expected in the region of δ 5.0-10.0 ppm.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded and is expected to appear in the range of δ 190-200 ppm.

-

Aromatic Carbons (Ar-C): The six aromatic carbons will show signals in the range of δ 100-160 ppm. The carbons attached to the hydroxyl groups will be the most deshielded within this region.

-

Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to have a chemical shift in the range of δ 30-40 ppm.

| ¹H NMR (Predicted) | |

| Chemical Shift (δ) ppm | Multiplicity |

| ~ 6.5 - 7.5 | m |

| ~ 4.0 - 5.0 | s |

| ~ 5.0 - 10.0 (broad) | s |

| ¹³C NMR (Predicted) | |

| Chemical Shift (δ) ppm | Carbon Type |

| ~ 190 - 200 | C=O |

| ~ 100 - 160 | Aromatic C |

| ~ 30 - 40 | -CH₂Br |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl groups, indicating intermolecular hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band is expected around 1680-1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl group.

-

C-Br Stretch: A weak to medium absorption band in the region of 500-700 cm⁻¹ is characteristic of the C-Br stretching vibration.

-

Aromatic C=C Stretch: Medium to weak absorption bands are expected in the region of 1450-1600 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

| IR Absorption Bands (Predicted) | |

| Wavenumber (cm⁻¹) | Functional Group |

| 3200 - 3600 (broad, strong) | O-H (hydroxyl) |

| ~3100 - 3000 | Aromatic C-H |

| 1680 - 1700 (strong, sharp) | C=O (ketone) |

| 1450 - 1600 | Aromatic C=C |

| 500 - 700 | C-Br |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. For C₈H₇⁷⁹BrO₃, the mass would be approximately 230 amu, and for C₈H₇⁸¹BrO₃, it would be approximately 232 amu.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of a bromine atom, a bromomethyl radical (•CH₂Br), or a carbonyl group (CO). The fragmentation of the aromatic ring would also contribute to the overall spectrum.

| Mass Spectrometry (Predicted) | |

| m/z | Fragment |

| ~230, 232 | [C₈H₇BrO₃]⁺ (Molecular ion) |

| ~151 | [M - Br]⁺ |

| ~123 | [M - CH₂Br]⁺ |

| ~121 | [C₇H₅O₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

A common method for the synthesis of α-bromo ketones is the bromination of the corresponding ketone. One reported method involves the treatment of 3,5-dihydroxyacetophenone with cupric bromide in a suitable solvent.[1]

Materials:

-

3,5-dihydroxyacetophenone

-

Cupric bromide (CuBr₂)

-

Ethyl acetate (or other suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 3,5-dihydroxyacetophenone in ethyl acetate.

-

Add a stoichiometric amount of cupric bromide to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the copper salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum on the same spectrometer.

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be low, typically in the range of µg/mL to ng/mL.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone (CAS No. 62932-92-7). The information is intended to support laboratory research and development activities by ensuring the safe management of this chemical compound.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 62932-92-7 | |

| Molecular Formula | C8H7BrO3 | |

| Molecular Weight | 231.05 g/mol | |

| Synonyms | 2-bromo-1-(3,5-dihydroxyphenyl)ethan-1-one | |

| Appearance | Not specified (likely a solid) | |

| Storage Temperature | -20°C |

Hazard Identification and GHS Classification

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is classified as a hazardous substance. The following table outlines its GHS classification and associated hazard statements.

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|

| Danger | H302: Harmful if swallowed. H312: Harmful in contact with skin. H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. < |

An In-depth Technical Guide to the Reactivity of the Alpha-Bromo Group in 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the alpha-bromo group in 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone. This compound, a key intermediate in the synthesis of various pharmaceuticals, exhibits a highly reactive alpha-bromo group susceptible to nucleophilic substitution and other transformations. This document details its synthesis, chemical properties, and significant applications, particularly in the synthesis of terbutaline analogs. Experimental protocols, quantitative data, and visual diagrams of reaction mechanisms and signaling pathways are included to provide a thorough resource for researchers in organic synthesis and drug development.

Introduction

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone, with the CAS Number 62932-92-7, is a versatile organic compound characterized by a phenyl ring substituted with two hydroxyl groups and an alpha-brominated ketone moiety. The presence of the electron-withdrawing carbonyl group significantly activates the adjacent carbon atom, making the bromine atom a good leaving group in nucleophilic substitution reactions. This inherent reactivity is the cornerstone of its utility as a building block in the synthesis of more complex molecules, most notably in the pharmaceutical industry.[1][2][3] This guide will delve into the specifics of this reactivity, providing both theoretical understanding and practical application.

Synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

The primary synthetic route to 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone involves the alpha-bromination of a protected form of 3,5-dihydroxyacetophenone. A common strategy is to first protect the hydroxyl groups to prevent side reactions, such as electrophilic aromatic substitution on the electron-rich phenyl ring.

A representative synthesis is described in patent CN105254512B, which outlines the preparation of terbutaline sulfate starting from 3,5-dihydroxyacetophenone.[4] The initial steps involve the protection of the hydroxyl groups via acetylation, followed by bromination and subsequent deprotection.

Experimental Protocol: Synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone[4]

Step 1: Hydroxyl Protection (Acetylation)

-

To a solution of 3,5-dihydroxyacetophenone in a suitable solvent, add acetic anhydride as the hydroxyl protecting group.

-

A Lewis acid catalyst, such as aluminum trichloride, is preferably used to facilitate the reaction.

-

The reaction mixture is stirred until the formation of 3,5-diacetoxyacetophenone is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

Step 2: Alpha-Bromination and Deprotection

-

The resulting 3,5-diacetoxyacetophenone is dissolved in an organic solvent, preferably chloroform.

-

A halogenating reagent, such as bromine, is added to the solution. The molar ratio of 3,5-diacetoxyacetophenone to bromine is typically 1:1 to 1:1.05.

-

The bromination reaction is carried out at a temperature between 10-30°C.

-

Following the bromination, the acetyl protecting groups are removed by treatment with an ethanol solution of hydrobromic acid. The molar ratio of the brominated intermediate to hydrobromic acid is preferably 1:2 to 1:2.5.

-

The final product, 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone, is then isolated and purified.

Another reported method involves the direct treatment of 3,5-dihydroxyacetophenone with cupric bromide in boiling ethyl acetate for 2.5 hours.[2]

Reactivity of the Alpha-Bromo Group

The reactivity of the alpha-bromo group in 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is primarily governed by the principles of alpha-halogenated ketones. The carbon atom attached to the bromine is electrophilic due to the inductive effect of the adjacent carbonyl group, making it a prime target for nucleophiles.

Nucleophilic Substitution Reactions

The most significant reaction of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is nucleophilic substitution, where the bromide ion is displaced by a wide range of nucleophiles. This reaction is fundamental to its application in organic synthesis.

A key example is its role in the synthesis of the bronchodilator terbutaline. In this synthesis, the alpha-bromo group is substituted by a tert-butylamine group.

Caption: Nucleophilic substitution at the alpha-carbon.

Reduction of the Carbonyl Group

The carbonyl group of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone can be selectively reduced to a hydroxyl group. This transformation is a crucial step in the synthesis of terbutaline, where the ketone is reduced to a secondary alcohol before the nucleophilic substitution of the bromine atom.

-

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone (e.g., 2.31 kg, 10 mol) is dissolved in ethanol (15 L).

-

The solution is cooled to a temperature between 0 and 5°C.

-

Under a nitrogen atmosphere, an aqueous solution of a reducing agent, such as potassium borohydride (e.g., 269.7 g, 5 mol, dissolved in 1.4 L of water), is added dropwise.

-

The rate of addition is controlled to maintain the temperature between 0 and 5°C. The addition typically takes about 3 hours.

-

The resulting product is 2-bromo-1-(3,5-dihydroxyphenyl)ethanol.

Application in Drug Development: Synthesis of Terbutaline

A significant application of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is as a key intermediate in the synthesis of terbutaline, a selective beta-2 adrenergic agonist used to treat asthma.[4][5]

The synthesis involves the reduction of the carbonyl group of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone, followed by a nucleophilic substitution reaction with tert-butylamine.

Experimental Workflow: Synthesis of Terbutaline Sulfate[4]

Caption: Synthesis of Terbutaline Sulfate.

Quantitative Data from Terbutaline Synthesis[4]

| Step | Reactant | Reagent(s) | Product | Molar Ratio (Reactant:Reagent) | Temperature (°C) |

| Bromination | 3,5-Diacetoxyacetophenone | Bromine | 5-(2-Bromoacetyl)-1,3-phenylene diacetate | 1 : (1 - 1.05) | 10 - 30 |

| Deprotection | 5-(2-Bromoacetyl)-1,3-phenylene diacetate | Hydrobromic acid in ethanol | 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone | 1 : (2 - 2.5) | - |

| Carbonyl Reduction | 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone | Potassium borohydride | 2-Bromo-1-(3,5-dihydroxyphenyl)ethanol | 1 : 0.5 | 0 - 5 |

| Nucleophilic Substitution and Salt Formation | 2-Bromo-1-(3,5-dihydroxyphenyl)ethanol | tert-Butylamine, then Sulfuric acid | Terbutaline Sulfate | 1 : (2 - 4) | 0 to -20 (salt) |

Signaling Pathway of Terbutaline

As 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a direct precursor to terbutaline, understanding the mechanism of action of terbutaline is relevant for drug development professionals. Terbutaline is a selective beta-2 adrenergic agonist. Its therapeutic effect in asthma is mediated through the activation of the beta-2 adrenergic receptor signaling pathway in bronchial smooth muscle cells.[5]

Signaling Pathway of Terbutaline

Caption: Terbutaline Signaling Pathway.

Spectroscopic Data

Conclusion

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a valuable and highly reactive intermediate in organic synthesis, particularly for the preparation of pharmaceutical compounds like terbutaline. The reactivity of its alpha-bromo group, primarily through nucleophilic substitution, allows for the facile introduction of various functional groups. This guide has provided a detailed overview of its synthesis, reactivity, and a key application, supported by experimental protocols and visual diagrams to aid researchers in their scientific endeavors. The continued exploration of the reactivity of this compound holds promise for the development of new synthetic methodologies and novel therapeutic agents.

References

- 1. 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone | LGC Standards [lgcstandards.com]

- 2. 2-BROMO-1-(3,5-DIHYDROXYPHENYL)ETHANONE | 62932-92-7 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN105254512B - Preparation method of terbutaline sulphate - Google Patents [patents.google.com]

- 5. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 7. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 8. 62932-92-7|2-Bromo-1-(3,5-dihydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]

The Decisive Influence of Dihydroxy Substitution on the Reactivity of 2-Bromoacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of dihydroxy substituents on the aromatic ring of 2-bromoacetophenone profoundly alters its chemical reactivity, opening new avenues for the synthesis of complex molecules and the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the electronic and steric effects of dihydroxy substitution, offering a detailed exploration of reaction mechanisms, comparative reactivity data, and experimental protocols. This document is intended to serve as a critical resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the rational design of synthetic pathways and the discovery of new bioactive compounds.

The Electronic Landscape: How Hydroxyl Groups Modulate Reactivity

The introduction of two hydroxyl (-OH) groups onto the phenyl ring of 2-bromoacetophenone significantly modifies the electron density distribution across the molecule, thereby influencing the reactivity of the α-bromo ketone moiety. The hydroxyl groups, being strong activating groups, donate electron density to the aromatic ring through resonance, particularly at the ortho and para positions. This has a dichotomous effect on the key reactive sites of the molecule: the carbonyl carbon and the α-carbon bearing the bromine atom.

Activation of the Aromatic Ring: The increased electron density on the aromatic ring makes it more susceptible to electrophilic aromatic substitution reactions. However, the primary focus of this guide is the reactivity of the α-bromo ketone functionality.

Modulation of the α-Bromo Ketone Reactivity: The electron-donating nature of the hydroxyl groups can influence the rates of nucleophilic substitution at the α-carbon. By pushing electron density into the ring and towards the acetyl group, the electrophilicity of the carbonyl carbon and, to a lesser extent, the α-carbon can be modulated.

The position of the dihydroxy substitution is critical. For instance, in 2-bromo-2',4'-dihydroxyacetophenone , the 4'-hydroxyl group is a more effective electron donor to the acetyl group via resonance than the 2'-hydroxyl group, which is involved in intramolecular hydrogen bonding with the carbonyl oxygen. This hydrogen bond can decrease the effective electron-withdrawing nature of the carbonyl group, thereby influencing the reactivity of the α-carbon.

Quantitative Analysis of Substituent Effects: A Hammett Approach

To quantify the electronic influence of the dihydroxy substituents on the reaction rates, the Hammett equation can be employed. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ).

The σ values for hydroxyl groups are negative, indicating their electron-donating nature. For a nucleophilic substitution reaction at the α-carbon of 2-bromoacetophenone, which is expected to have a positive ρ value (the reaction is favored by electron-withdrawing groups that increase the electrophilicity of the α-carbon), the presence of electron-donating hydroxyl groups would be expected to decrease the reaction rate compared to the unsubstituted 2-bromoacetophenone.

Table 1: Hammett Substituent Constants (σ) for Hydroxyl Groups

| Substituent | σ_meta | σ_para |

| -OH | +0.12 | -0.37 |

Note: The σ values can vary depending on the reaction and solvent conditions. The values presented are generally accepted constants.

The significantly negative σ_para value for the hydroxyl group highlights its strong electron-donating effect through resonance when positioned para to the reaction center. In the case of 2-bromo-2',4'-dihydroxyacetophenone, the 4'-OH group will have a substantial impact on the reactivity.

Comparative Reactivity: Nucleophilic Substitution and Rearrangement Reactions

The presence of dihydroxy substituents influences the outcome and rate of several key reactions involving 2-bromoacetophenone, including nucleophilic substitution (S_N2) reactions and the Favorskii rearrangement.

Nucleophilic Substitution (S_N2) Reactions

The reaction of 2-bromoacetophenone with nucleophiles is a cornerstone of its synthetic utility. The dihydroxy substituents, by donating electron density, are generally expected to decrease the rate of S_N2 reactions by reducing the electrophilicity of the α-carbon.

Table 2: Qualitative Comparison of S_N2 Reaction Rates

| Compound | Expected Relative S_N2 Rate | Rationale |

| 2-Bromoacetophenone | Baseline | Unsubstituted reference compound. |

| 2-Bromo-4'-hydroxyacetophenone | Slower | The 4'-OH group is a strong electron-donating group, reducing the electrophilicity of the α-carbon. |

| 2-Bromo-2',4'-dihydroxyacetophenone | Slower than baseline, potentially slightly faster than the 4'-hydroxy analog | The 2'-OH group's intramolecular hydrogen bond may slightly counteract the electron-donating effect of the 4'-OH group by engaging the carbonyl group. |

| 2-Bromo-3',4'-dihydroxyacetophenone | Slower | Both hydroxyl groups contribute to increasing the electron density of the ring, thereby deactivating the α-carbon towards nucleophilic attack. |

The Favorskii Rearrangement

The Favorskii rearrangement is a base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives. The mechanism involves the formation of a cyclopropanone intermediate. The presence of acidic phenolic hydroxyl groups on the aromatic ring can complicate this reaction, as the base can also deprotonate the hydroxyl groups. This can potentially lead to a lower yield of the desired rearranged product unless the hydroxyl groups are protected.[1]

Experimental Protocols

Synthesis of 2-Bromo-2',4'-dihydroxyacetophenone

Materials:

-

2,4-Dihydroxyacetophenone

-

Bromine

-

Glacial Acetic Acid

Procedure:

-

Dissolve 2,4-dihydroxyacetophenone (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the stirred solution of the acetophenone at room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-bromo-2',4'-dihydroxyacetophenone.

Expected Yield: 70-80% Spectroscopic Data (¹H NMR in CDCl₃): δ (ppm) ~4.4 (s, 2H, -CH₂Br), 6.3-7.7 (m, 3H, Ar-H), ~12.5 (s, 1H, Ar-OH, hydrogen-bonded).

General Protocol for Nucleophilic Substitution with a Thiol Nucleophile

Materials:

-

2-Bromo-2',4'-dihydroxyacetophenone

-

Thiophenol (or other thiol)

-

Potassium Carbonate (K₂CO₃)

-

Acetone

Procedure:

-

To a solution of 2-bromo-2',4'-dihydroxyacetophenone (1 equivalent) in acetone, add thiophenol (1.1 equivalents) and potassium carbonate (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 6-8 hours, monitoring the reaction by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane mixture) to afford the desired thioether derivative.

Visualization of Reaction Mechanisms and Workflows

General Mechanism of Nucleophilic Substitution on 2-Bromoacetophenone

Caption: SN2 reaction mechanism on 2-bromoacetophenone.

Experimental Workflow for Synthesis and Reaction

Caption: Workflow for synthesis and reaction of dihydroxy-2-bromoacetophenone.

Role in Drug Development: Synthesis of Bioactive Molecules

Dihydroxy-substituted 2-bromoacetophenones are valuable precursors for the synthesis of a wide range of biologically active molecules, particularly flavonoids and related heterocyclic compounds.[2] These compounds have been shown to exhibit a variety of pharmacological activities, including phosphodiesterase (PDE) inhibition.[3]

Synthesis of Flavonoid Scaffolds

The α-bromo ketone functionality can be readily converted into other functional groups, facilitating the construction of the chromone ring system characteristic of flavonoids. For instance, reaction with a phenol under basic conditions can lead to the formation of an ether linkage, a key step in certain flavonoid syntheses.

Phosphodiesterase (PDE) Inhibition

Many flavonoids derived from acetophenone precursors have been identified as inhibitors of phosphodiesterases (PDEs).[3] PDEs are enzymes that regulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways. By inhibiting PDEs, these compounds can modulate cellular processes, making them attractive targets for the treatment of a range of diseases, including inflammatory conditions, cardiovascular disorders, and neurodegenerative diseases.

Caption: Simplified signaling pathway of PDE inhibition by flavonoids.

Conclusion

The presence of dihydroxy substituents on the 2-bromoacetophenone scaffold exerts a significant and nuanced influence on its reactivity. While the electron-donating nature of the hydroxyl groups generally retards the rate of S_N2 reactions at the α-carbon, the specific positioning of these groups and the potential for intramolecular interactions introduce a layer of complexity that can be exploited for synthetic advantage. The ability to fine-tune the electronic properties of this versatile building block through substitution makes it an invaluable tool in the synthesis of complex, biologically active molecules. This guide provides a foundational understanding for researchers to harness the unique reactivity of dihydroxy-substituted 2-bromoacetophenones in their pursuit of novel chemical entities with therapeutic potential.

References

- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of flavonoids on phosphodiesterase isozymes from guinea pig and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone, a pivotal precursor in the synthesis of various pharmaceutical compounds, most notably beta-2 adrenergic agonists. This document outlines its chemical properties, detailed synthesis protocols, and its application in the preparation of active pharmaceutical ingredients (APIs). Furthermore, it delves into the mechanism of action of the resulting compounds by illustrating the beta-2 adrenergic signaling pathway.

Core Compound Properties

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a versatile chemical intermediate. Its key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 62932-92-7 |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Synonyms | Terbutaline Impurity 12[1] |

Synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

The primary route for the synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone involves the bromination of a protected form of 3,5-dihydroxyacetophenone, followed by deprotection. A detailed experimental protocol is provided below, based on established synthetic methods.[2] An alternative method involves the direct treatment of 3,5-dihydroxyacetophenone with cupric bromide.[3]

Experimental Protocol: Two-Step Synthesis from 3,5-Diacetoxyacetophenone

This protocol is adapted from a patented industrial process.[2]

Step 1: Bromination of 3,5-Diacetoxyacetophenone

-

Materials:

-

3,5-Diacetoxyacetophenone (1.0 eq)

-

Bromine (1.025-1.05 eq)

-

Chloroform

-

10% Sodium carbonate solution

-

Water

-

-

Procedure:

-

Dissolve 3,5-diacetoxyacetophenone (e.g., 1.02 kg, 5 mol) in chloroform (5 L).

-

At 20-25°C, add a solution of bromine (e.g., 821 g, 5.13 mol) dropwise over approximately 2.5 hours.

-

After the addition is complete, add 10% sodium carbonate solution (2.5 L) and stir for 15 minutes.

-

Separate the layers and wash the organic phase with water.

-

Evaporate the chloroform under reduced pressure at 40°C to yield the crude 2-bromo-1-(3,5-diacetoxy-phenyl)ethanone.

-

Step 2: Deprotection to 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

-

Materials:

-

Crude 2-bromo-1-(3,5-diacetoxy-phenyl)ethanone from Step 1

-

Ethanol

-

Hydrobromic acid

-

-

Procedure:

-

To the crude product from the previous step, add ethanol (5 L) and hydrobromic acid (e.g., 904 g, 11.3 mol) under a nitrogen atmosphere.

-

Reflux the mixture for 30 minutes.

-

After reflux, distill off the solvent under reduced pressure at 40°C to obtain 2-bromo-1-(3,5-dihydroxyphenyl)ethanone. The reported yield for this two-step process is approximately 1.85 kg.[2]

-

Application in the Synthesis of Beta-2 Adrenergic Agonists

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a key building block for several important bronchodilators. Its utility is demonstrated in the synthesis of terbutaline and provides a template for the synthesis of other structurally related drugs like fenoterol and reproterol.

Synthesis of Terbutaline

The synthesis of terbutaline from 2-bromo-1-(3,5-dihydroxyphenyl)ethanone involves a two-step process: reduction of the ketone followed by condensation with tert-butylamine.[2]

Caption: Synthetic pathway from the precursor to Terbutaline.

Experimental Protocol: Synthesis of Terbutaline

This protocol is a continuation from the synthesis of the precursor and is based on a patented method.[2]

Step 1: Reduction of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

-

Materials:

-

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone (1.0 eq)

-

Potassium borohydride (0.25-0.5 eq)

-

Ethanol

-

Water

-

2N Hydrochloric acid

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 2-bromo-1-(3,5-dihydroxyphenyl)ethanone (e.g., 2.31 kg, 10 mol) in ethanol (15 L) and cool to 5-15°C under a nitrogen atmosphere.

-

Prepare a solution of potassium borohydride (e.g., 134.85 g, 2.5 mol) in water (1.4 L) and add it dropwise to the ethanol solution, maintaining the temperature between 5-15°C. The addition should take approximately 3 hours.

-

After the addition is complete, evaporate the ethanol under reduced pressure at 45°C.

-

Add water (4 L) to the residue, followed by 2N hydrochloric acid (1.25 L) with stirring.

-

Extract the aqueous mixture with dichloromethane (2 x 4 L).

-

Combine the organic layers, wash with water (2 x 4 L), and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure at 40°C to yield 2-bromo-1-(3,5-dihydroxyphenyl)ethanol. A reported yield for this step is 1.97 kg.[2]

-

Step 2: Condensation with tert-Butylamine to form Terbutaline

-

Materials:

-

2-Bromo-1-(3,5-dihydroxyphenyl)ethanol from Step 1 (1.0 eq)

-

tert-Butylamine (2.0-4.0 eq)

-

Ethanol

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-bromo-1-(3,5-dihydroxyphenyl)ethanol (e.g., 2.33 kg, 10 mol) in ethanol (10 L).

-

Add tert-butylamine (e.g., 2.19 kg, 30 mol) with stirring.

-

Heat the mixture to reflux for 3 hours. Monitor the reaction by HPLC until the starting material is consumed.

-

The resulting product is terbutaline, which can be further purified and converted to its sulfate salt for pharmaceutical use.

-

Potential for Synthesis of Other Beta-2 Agonists

The synthetic route to terbutaline can be adapted to produce other valuable beta-2 adrenergic agonists.

-

Fenoterol: By replacing tert-butylamine with 1-(4-hydroxyphenyl)propan-2-amine in the condensation step, it is possible to synthesize fenoterol.[4]

-

Reproterol: Similarly, using 7-(3-aminopropyl)theophylline as the amine component would lead to the formation of reproterol.

Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway

The therapeutic effects of drugs synthesized from 2-bromo-1-(3,5-dihydroxyphenyl)ethanone, such as terbutaline, are primarily mediated through the activation of the beta-2 adrenergic receptor. This G-protein coupled receptor initiates a signaling cascade that leads to smooth muscle relaxation, particularly in the bronchial passages of the lungs.

Caption: The Beta-2 adrenergic receptor signaling pathway.

The binding of a beta-2 agonist to its receptor triggers a conformational change, leading to the activation of a stimulatory G-protein (Gs).[5] The alpha subunit of the Gs protein then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA, in turn, phosphorylates and inactivates myosin light-chain kinase, which is essential for muscle contraction. This inactivation, along with other downstream effects of PKA, results in the relaxation of airway smooth muscle, leading to bronchodilation and relief from asthmatic symptoms.[5]

Conclusion

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a highly valuable and versatile precursor in the field of medicinal chemistry. Its efficient synthesis and strategic application in the construction of beta-2 adrenergic agonists like terbutaline underscore its importance in the development of pharmaceuticals for respiratory and other disorders. The detailed synthetic protocols and an understanding of the downstream signaling pathways provided in this guide offer a comprehensive resource for researchers and professionals in drug discovery and development.

References

- 1. 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone | LGC Standards [lgcstandards.com]

- 2. CN105254512B - Preparation method of terbutaline sulphate - Google Patents [patents.google.com]

- 3. 2-BROMO-1-(3,5-DIHYDROXYPHENYL)ETHANONE | 62932-92-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 62932-92-7|2-Bromo-1-(3,5-dihydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]

Potential Biological Activities of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone and its derivatives represent a class of phenolic compounds with significant potential in medicinal chemistry. While direct biological data on the parent compound is limited, its structural features, particularly the dihydroxyphenyl moiety and the α-bromo ketone group, suggest a propensity for a range of pharmacological activities. This technical guide consolidates the available data on structurally related brominated phenolic compounds and acetophenone derivatives to forecast the potential biological activities of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone derivatives. This document covers potential anticancer, antioxidant, and anti-inflammatory activities, supported by quantitative data from analogous compounds, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.

Introduction

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a versatile chemical intermediate, primarily utilized in the synthesis of more complex bioactive molecules.[1][2] Its resorcinol (3,5-dihydroxyphenyl) core is a well-established pharmacophore known for its antioxidant and other biological properties. The presence of an α-bromo ketone functional group provides a reactive site for further chemical modifications, allowing for the generation of a diverse library of derivatives. This guide explores the therapeutic potential of these derivatives by examining the established biological activities of analogous brominated phenolic compounds.

Potential Biological Activities

Based on structure-activity relationships of similar compounds, derivatives of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone are anticipated to exhibit several key biological activities.

Anticancer Activity

Brominated acetophenone derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The pro-oxidant activity of some of these compounds is believed to contribute to their anticancer mechanism.

Antioxidant Activity

The dihydroxyphenyl moiety is a strong indicator of potent antioxidant and radical scavenging properties. Phenolic compounds are known to donate hydrogen atoms to free radicals, thereby neutralizing them.

Anti-inflammatory Activity

Phenolic compounds are well-documented for their anti-inflammatory effects, which are often mediated through the inhibition of key inflammatory enzymes and signaling pathways.

Quantitative Data on Analogous Compounds

The following tables summarize the biological activity data for compounds structurally related to 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone derivatives. It is crucial to note that these data are for analogous compounds and serve as a predictive reference.

Table 1: Anticancer Activity of Brominated Acetophenone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Normal Cell Line (MCF12F) IC50 (µg/mL) | Pro-oxidant Activity (%) | Reference |

| 5c | MCF7 (Breast) | < 10 | > 100 | 7.07 ± 0.00 | [1] |

| A549 (Alveolar) | 11.80 ± 0.89 | > 100 | - | [1] | |

| Caco2 (Colorectal) | 18.40 ± 4.70 | > 100 | - | [1] | |

| PC3 (Prostate) | < 10 | > 100 | - | [1] | |

| 5d | A549 (Alveolar) | - | - | 52.26 ± 3.12 | [1] |

| Caco2 (Colorectal) | - | - | 67.89 ± 2.17 | [1] | |

| 5e | A549 (Alveolar) | - | - | 69.62 ± 4.13 | [1] |

| Caco2 (Colorectal) | - | - | 58.89 ± 3.11 | [1] |

Table 2: Antioxidant Activity of Bromophenol Derivatives